Orthosilicic acid

Description

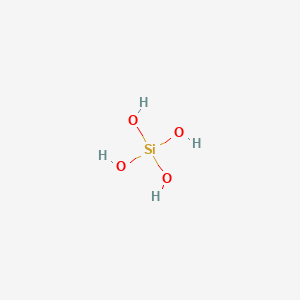

Structure

3D Structure

Properties

IUPAC Name |

silicic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O4Si/c1-5(2,3)4/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAQACBXLXPBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1343-98-2 (Parent) | |

| Record name | Orthosilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5058721 | |

| Record name | Silicic acid (H4SiO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10193-36-9, 1343-98-2 | |

| Record name | Silicic acid (H4SiO4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthosilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOSILICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623B93YABH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Bioavailability of Silicon from Orthosilicic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon, the second most abundant element in the Earth's crust, is emerging as a nutrient of significant interest for human health. While ubiquitous in the environment, its biological availability is largely dependent on its chemical form. The monomeric form, orthosilicic acid (OSA), is considered the primary source of bioavailable silicon for humans.[1] This in-depth technical guide explores the core aspects of silicon bioavailability from OSA, providing quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Quantitative Bioavailability Data

The bioavailability of silicon from OSA has been investigated in numerous studies, utilizing various formulations and dietary sources. The following tables summarize the key quantitative findings from human and animal studies, providing a comparative overview of absorption and excretion rates.

Table 1: Human Studies on Silicon Bioavailability from this compound and Derivatives

| Silicon Source | Dose of Si (mg) | Number of Subjects | Key Findings | Reference(s) |

| This compound (OSA) solution | 21.5 | 5 | 43% of the dose was excreted in the urine over a 6-hour period. Peak serum concentrations were observed at 1.5 hours. | [2] |

| Choline-stabilized OSA (ch-OSA) | 20 | 8 | 17% of the dose was excreted in the urine over a 6-hour period.[2] Serum silicon concentration increased by over 90% from baseline.[3] | [2][3] |

| OSA-vanillin complex (OSA-VC) | 12.8 | 14 | Approximately 21% of the ingested silicon was excreted in the urine over a 6-hour period. Plasma silicon AUC (0-6h) was significantly higher compared to placebo.[4] | [4] |

| Monomethyl silanetriol (MMST) | 6.9 | 14 | 64% of the dose was excreted in the urine over a 6-hour period, showing the highest absorption among the tested supplements.[2] | [2] |

| Alcohol-free beer | 22.9 | 5 | 64% of the dose was excreted in the urine over a 6-hour period, comparable to MMST.[2] | [2] |

| Green beans | 6.1 | 5 | 44% of the dose was excreted in the urine over a 6-hour period.[2] | [2] |

| Bananas | 13.6 | 5 | 4% of the dose was excreted in the urine over a 6-hour period.[2] | [2] |

| Colloidal silica | 780 | 3 | Only 1% of the dose was excreted in the urine over a 6-hour period, indicating very low bioavailability.[2] | [2] |

| Magnesium trisilicate | 200 | 8 | 4% of the dose was excreted in the urine over a 6-hour period.[2] | [2] |

| OSA with Equisetum arvense and Rosmarinus officinalis | 21.6 | 5 | 32.4% of the ingested silicon was excreted in urine over a 6-hour period.[2] | [2] |

| OSA with aloe vera | 21.6 | 5 | 34.6% of the ingested silicon was excreted in urine over a 6-hour period.[2] | [2] |

| OSA with maltodextrin (B1146171) (powder) | 21.6 | 5 | 27.2% of the ingested silicon was excreted in urine over a 6-hour period.[2] | [2] |

Table 2: Animal Studies on Silicon Bioavailability from this compound

| Animal Model | Silicon Source | Key Findings | Reference(s) |

| Calves | Stabilized this compound | A 4.9% increase in total dietary Si intake resulted in a 70% increase in serum silicon concentration after 23 weeks, indicating high bioavailability.[5] | [5] |

| Ovariectomized rats | Choline-stabilized OSA (ch-OSA) | Supplementation with ch-OSA demonstrated high bioavailability and a positive effect on bone mineral density.[3] | [3] |

Experimental Protocols

Accurate assessment of silicon bioavailability requires robust and standardized experimental protocols. This section details the methodologies for key in vivo and in vitro experiments cited in the literature.

In Vivo Human Clinical Trial Protocol for Assessing this compound Bioavailability

This protocol outlines a typical randomized, double-blind, crossover study design to evaluate the absorption and excretion of silicon from an oral OSA supplement.

1. Subject Recruitment:

-

Recruit a cohort of healthy adult volunteers (n=10-20).

-

Inclusion criteria: age 18-65, normal renal function (creatinine clearance > 80 mL/min), no known gastrointestinal disorders.

-

Exclusion criteria: pregnancy, lactation, use of silicon-containing supplements or antacids, consumption of silicon-rich foods for a defined period before and during the study.

2. Study Design:

-

Employ a randomized, double-blind, crossover design with a washout period of at least one week between interventions.

-

Each subject will receive the investigational OSA product and a placebo in a randomized order.

3. Intervention:

-

Administer a single oral dose of the OSA supplement (containing a known amount of silicon, e.g., 20 mg) with a standardized volume of water after an overnight fast.

-

The placebo should be identical in appearance and taste but devoid of silicon.

4. Sample Collection:

-

Blood: Collect venous blood samples into trace element-free tubes at baseline (pre-dose) and at regular intervals post-dosing (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).

-

Urine: Collect a complete 24-hour urine sample at baseline. Following dosing, collect total urine output for a defined period (e.g., 0-6 hours, 6-12 hours, and 12-24 hours) in acid-washed, metal-free containers.

5. Sample Preparation and Analysis:

-

Serum Preparation: Allow blood to clot, centrifuge to separate serum, and store at -80°C until analysis.

-

Urine Preparation: Measure the total volume of each urine collection period, and take an aliquot for analysis. Store at -20°C.

-

Silicon Analysis: Determine the total silicon concentration in serum and urine samples using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

ICP-OES/MS Sample Preparation:

-

Thaw samples at room temperature.

-

For serum, perform a dilution (e.g., 1:10) with a diluent containing a weak acid (e.g., 0.5% nitric acid) and a surfactant to prevent protein precipitation.

-

For urine, acidify a diluted aliquot (e.g., 1:10) with high-purity nitric acid to a final concentration of 1-2%.

-

Include appropriate internal standards to correct for matrix effects and instrumental drift.

-

Analyze against a calibration curve prepared from a certified silicon standard solution.

-

-

6. Data Analysis:

-

Calculate the total amount of silicon excreted in urine over the collection period and express it as a percentage of the ingested dose.

-

Determine the pharmacokinetic parameters from the serum silicon concentration-time data, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Perform statistical analysis to compare the bioavailability of the OSA supplement with the placebo.

In Vivo Human Bioavailability Study Workflow

In Vitro Caco-2 Cell Permeability Assay for this compound

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to assess the intestinal permeability of compounds.

1. Caco-2 Cell Culture:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) using a volt-ohm meter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.

-

Optionally, assess the permeability of a paracellular marker, such as Lucifer yellow, to confirm the integrity of the tight junctions.

3. Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add the test solution containing a known concentration of this compound to the apical (AP) chamber (representing the intestinal lumen).

-

Add fresh HBSS to the basolateral (BL) chamber (representing the blood side).

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. Also, collect a sample from the apical chamber at the end of the experiment.

4. Sample Analysis:

-

Determine the silicon concentration in the collected samples using ICP-OES or ICP-MS as described in the in vivo protocol.

5. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the steady-state flux of silicon across the monolayer (µg/s).

-

A is the surface area of the Transwell® membrane (cm²).

-

C0 is the initial concentration of silicon in the apical chamber (µg/mL).

-

-

Caco-2 Permeability Assay Workflow

Signaling Pathways of this compound

Recent research has begun to elucidate the molecular mechanisms through which this compound exerts its biological effects, particularly in bone metabolism. One of the key signaling pathways identified is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which plays a crucial role in osteoblast differentiation and bone formation.

The PI3K/Akt/mTOR Pathway in Osteoblasts

This compound has been shown to activate the PI3K/Akt/mTOR signaling cascade in human osteoblast-like cells. This activation leads to a series of downstream events that promote osteogenesis.

Mechanism of Activation:

While the direct upstream receptor for OSA is yet to be fully characterized, its interaction with the cell membrane is thought to initiate the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).

Downstream Effects:

Activated Akt, in turn, phosphorylates and activates mTOR Complex 1 (mTORC1). The activation of the PI3K/Akt/mTOR pathway by this compound leads to:

-

Increased expression of osteogenic markers: This includes Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation, as well as Type I collagen (COL1), alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN).

-

Enhanced bone matrix protein synthesis: mTORC1 is a key regulator of protein synthesis, and its activation promotes the translation of mRNAs encoding for proteins essential for bone matrix formation.

-

Promotion of osteoblast proliferation and survival: The PI3K/Akt pathway is a well-known pro-survival pathway that inhibits apoptosis and promotes cell cycle progression.

The inhibition of this pathway with specific inhibitors like LY294002 has been shown to block the pro-osteogenic effects of this compound, confirming its central role in mediating the beneficial effects of silicon on bone health.

PI3K/Akt/mTOR Signaling Pathway

Conclusion

The bioavailability of silicon is critically dependent on its chemical form, with this compound being the most readily absorbed species. This technical guide has provided a comprehensive overview of the current scientific understanding of OSA bioavailability, including quantitative data from human and animal studies, detailed experimental protocols for its assessment, and insights into its molecular mechanisms of action in bone cells. The presented information underscores the importance of the source and formulation of silicon supplements in determining their efficacy. For researchers, scientists, and drug development professionals, a thorough understanding of these factors is essential for the development of effective silicon-based therapeutic and nutritional interventions. Future research should focus on further elucidating the upstream signaling events initiated by OSA and exploring its potential therapeutic applications in a wider range of physiological and pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Relative absorption of silicon from different formulations of dietary supplements: a pilot randomized, double-blind, crossover post-prandial study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of silicon in biological samples by ICP-OES after non-oxidative decomposition under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K–Akt–mTOR Pathway [ouci.dntb.gov.ua]

- 5. This compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K-Akt-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Orthosilicic Acid: A Technical Guide to Its Natural Sources and Occurrence

An in-depth exploration for researchers, scientists, and drug development professionals on the natural prevalence of orthosilicic acid, its quantification, and its biological significance.

Introduction

This compound (OSA), with the chemical formula Si(OH)₄, is the simplest and only bioavailable form of silicon for most living organisms.[1][2] Despite silicon being the second most abundant element in the Earth's crust, its soluble and biologically relevant form, this compound, is found in trace amounts in various natural matrices.[1][3] This technical guide delves into the natural sources and occurrence of this compound, providing quantitative data, detailed experimental protocols for its analysis, and visualizations of its biological pathways. Understanding the natural landscape of this crucial compound is paramount for research into its therapeutic potential and for the development of novel silicon-based drugs and supplements.

Natural Sources and Occurrence of this compound

This compound is ubiquitously present in the environment, from natural waters and soil to a wide array of plant and animal tissues. Its concentration, however, varies significantly depending on the source and environmental conditions.

Aqueous Environments

Natural waters are a primary reservoir of dissolved silicon in the form of this compound. The concentration is influenced by the geology of the surrounding area, water pH, and temperature.

Table 1: Concentration of this compound in Various Water Sources

| Water Source | Concentration Range (mg SiO₂/L) | Key Considerations |

| Seawater | 0.37 - 11.26[4] | Concentrations can be lower in surface waters due to uptake by diatoms and other marine organisms. |

| Mineral Water | 3.84 - 10.7[4] | Content is highly dependent on the geological formations from which the water originates. |

| Drinking Water | 0.91 - 1.01[4] | Can contribute significantly to daily silicon intake.[5] |

| Rivers and Lakes | Variable | Influenced by weathering of rocks and minerals in the catchment area. |

Soil and Plants

In soil, this compound is the form of silicon that is taken up by plant roots. The concentration of plant-available silicon in soil solution is a critical factor for the growth and health of many plant species, particularly silicon accumulators like rice and sugarcane.[6]

Plants absorb this compound, which is then transported and deposited as amorphous silica (B1680970) (phytoliths), contributing to the structural integrity and defense against stresses.[7]

Table 2: this compound Content in Selected Food Sources

| Food Source | Silicon Content (mg Si/100g) | Bioavailability |

| Cereals (Oats, Barley, Rice Bran) | High[5] | Varies depending on the food matrix. |

| Fruits (Banana, Apple) | Moderate[5] | Generally considered a bioavailable source. |

| Vegetables (Green Beans, Carrot, Potato) | Moderate[5] | Cooking methods may affect content. |

| Beverages (Beer, Mineral Water) | Variable[5] | Often a readily absorbable form. |

Biological Systems

In humans and animals, this compound is absorbed from the diet and is present in various tissues and fluids. It plays a crucial role in bone formation, collagen synthesis, and the health of connective tissues, skin, hair, and nails.[3][8]

Table 3: Concentration of this compound in Human Biological Fluids

| Biological Fluid | Concentration Range | Notes |

| Serum | 8.5 - 11.1 µmol/L[9] | Levels can be influenced by dietary intake and age. |

| Urine | Variable | The primary route of excretion for absorbed silicon.[10] |

Experimental Protocols

Accurate quantification of this compound is essential for research and clinical applications. The following are detailed methodologies for its determination and stabilization.

Protocol 1: Determination of this compound using the Molybdenum Blue Colorimetric Method

This method is based on the reaction of this compound with an acidic molybdate (B1676688) solution to form a yellow silicomolybdate complex, which is then reduced to a stable blue complex for spectrophotometric quantification.[11][12][13]

1. Reagents:

-

Ammonium (B1175870) Molybdate Solution (7.5% w/v): Dissolve 7.5 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 80 mL of deionized water. Adjust pH to 7.0-8.0 with 1M NaOH. Make up to 100 mL with deionized water.[14]

-

Sulfuric Acid (0.25 M): Carefully add 13.9 mL of concentrated sulfuric acid (H₂SO₄) to approximately 800 mL of deionized water, cool, and dilute to 1 L.[11]

-

Oxalic Acid Solution (10% w/v): Dissolve 10 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 90 mL of deionized water.[11]

-

Reducing Agent (Ascorbic Acid): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. Prepare fresh daily.[11]

-

Silicon Standard Stock Solution (1000 mg SiO₂/L): Use a commercially available certified silicon standard.

2. Procedure:

-

Sample Preparation: Filter water samples through a 0.45 µm membrane filter to remove particulate matter.[11] For solid samples, an appropriate extraction method to solubilize this compound is required.

-

Reaction: a. To 50 mL of the sample or standard in a volumetric flask, add 1 mL of ammonium molybdate solution and 1 mL of 0.25 M sulfuric acid.[11] b. Mix well and allow to stand for 10 minutes for the formation of the yellow silicomolybdate complex. c. Add 1.5 mL of oxalic acid solution to eliminate interference from phosphate, and mix.[11] d. After 2 minutes, add 1 mL of the ascorbic acid reducing agent and mix thoroughly.[11]

-

Measurement: a. Allow the blue color to develop for 30 minutes. b. Measure the absorbance of the solution at 810 nm using a spectrophotometer.[14]

-

Calibration: Prepare a series of standards from the stock solution and construct a calibration curve of absorbance versus concentration. Determine the concentration of the sample from the calibration curve.

Protocol 2: Stabilization of this compound for Experimental Use

This compound in aqueous solutions is prone to polymerization, especially at concentrations above its solubility limit. Stabilization is crucial for preparing stock solutions for in vitro and in vivo studies. Choline (B1196258) chloride is a commonly used stabilizing agent.[8]

1. Materials:

-

Sodium silicate (B1173343) solution (e.g., water glass)

-

Hydrochloric acid (HCl)

-

Choline chloride

-

Deionized water

2. Procedure:

-

Prepare a solution of choline chloride in a mixture of glycerol and water.[15]

-

Slowly add the sodium silicate solution to the choline chloride solution while stirring continuously.

-

Acidify the mixture to a pH below 4 (preferably between 0.8 and 1.0) by the dropwise addition of hydrochloric acid. This hydrolysis of the silicate forms this compound, which is stabilized by the choline-glycerol matrix.[16]

-

The final concentration of silicon can be determined using the molybdenum blue method described in Protocol 1. The solution should be stored in a tightly sealed container.

Signaling Pathways and Experimental Workflows

This compound in Bone Formation

This compound has been shown to stimulate osteoblast differentiation and bone formation through the activation of specific signaling pathways. One such pathway is the PI3K-Akt-mTOR pathway.[17][18]

Caption: PI3K-Akt-mTOR pathway in OSA-mediated osteogenesis.

Experimental Workflow for Assessing this compound Bioavailability

Determining the bioavailability of this compound from different sources is crucial for the development of effective supplements. A common in vivo experimental workflow involves monitoring serum silicon levels after ingestion.[16]

Caption: Workflow for assessing OSA bioavailability in vivo.

Conclusion

This compound is a naturally occurring and biologically essential compound with a widespread distribution in the environment and living organisms. Its role in human health, particularly in bone and connective tissue, underscores the importance of understanding its natural sources and bioavailability. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of nutrition, medicine, and drug development, facilitating further investigation into the therapeutic applications of this remarkable molecule. The elucidation of its signaling pathways opens new avenues for targeted interventions in various physiological and pathological processes.

References

- 1. nichem.solutions [nichem.solutions]

- 2. researchgate.net [researchgate.net]

- 3. intuizoon.com [intuizoon.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Silicic acid: its gastrointestinal uptake and urinary excretion in man and effects on aluminium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. umces.edu [umces.edu]

- 12. nemi.gov [nemi.gov]

- 13. researchgate.net [researchgate.net]

- 14. Method for the Determination of Silica in Water - Persee [pgeneral.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. EP1242307B1 - Method for preparing ortho silicic acid, ortho silicic acid as obtained, and its use - Google Patents [patents.google.com]

- 17. This compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K-Akt-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] this compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K–Akt–mTOR Pathway | Semantic Scholar [semanticscholar.org]

The Core of Silica Formation: An In-depth Technical Guide to Orthosilicic Acid Polymerization Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthosilicic acid (OSA), Si(OH)₄, is the fundamental precursor to all natural and synthetic silica-based materials. Its polymerization is a critical process in geochemistry, biology, and various industrial applications, including drug delivery and formulation. Understanding the intricate mechanisms and kinetics of OSA polymerization is paramount for controlling the formation of silica (B1680970) structures, from nanoparticles to extensive gel networks. This technical guide provides a comprehensive overview of the core principles governing OSA polymerization, detailing the reaction pathways, influencing factors, and kinetic models. It further presents a compilation of experimental protocols for studying this phenomenon and summarizes key quantitative data to aid researchers in their scientific endeavors.

Introduction to this compound and Polymerization

This compound is a weak acid with a pKa of approximately 9.8.[1] In aqueous solutions with concentrations below the solubility of amorphous silica (around 100-150 ppm), it exists predominantly as a monomer.[2][3] However, when the concentration exceeds this solubility limit, a spontaneous polymerization process is initiated.[1][2] This process involves a series of condensation reactions where two OSA molecules combine to form a disilicic acid and a water molecule. This initial step is the foundation for the subsequent formation of larger oligomers, nanoparticles, and eventually, a three-dimensional silica gel network.[1][4]

The polymerization of this compound can be broadly categorized into three main stages:

-

Nucleation: The initial formation of small oligomeric species (dimers, trimers, etc.) from monomeric this compound. These initial clusters serve as nuclei for further growth.[1][5]

-

Particle Growth: The growth of these nuclei into larger particles through the addition of more monomeric or oligomeric silicic acid. This can occur via monomer addition or particle aggregation.[2][5]

-

Gelation/Aggregation: The linking of these particles into branched chains and ultimately a continuous network that spans the entire volume, forming a gel.[2][4]

The Chemical Mechanism of Polymerization

The fundamental reaction driving the polymerization of this compound is a condensation reaction between two silanol (B1196071) (Si-OH) groups to form a siloxane (Si-O-Si) bond, with the elimination of a water molecule. The reaction is generally understood to proceed via a nucleophilic attack mechanism. The process is catalyzed by both acids and bases.[6]

Under basic conditions, a hydroxyl group of an this compound molecule is deprotonated to form a silicate (B1173343) anion, (HO)₃SiO⁻. This anion then acts as a nucleophile, attacking the silicon atom of a neutral this compound molecule.[3] This mechanism is favored at pH values above 7.

Under acidic conditions (pH < 2), one of the hydroxyl groups on a silicic acid molecule can be protonated to form a better leaving group (H₂O). A neutral silicic acid molecule can then attack this protonated species.[6] Between pH 2 and 7, the polymerization rate is generally slower.[7]

The initial dimerization is followed by the formation of linear, branched, and cyclic oligomers.[1][8] The formation of cyclic species, particularly trimers and tetramers, is a key step in the nucleation process.[8][9]

Key Factors Influencing Polymerization Kinetics

The rate and extent of this compound polymerization are highly sensitive to several environmental factors.

pH

The pH of the solution is the most critical factor governing the polymerization rate. The rate is at a minimum around pH 2-3 and increases significantly at both lower and higher pH values.[7] The polymerization rate is generally fastest in the pH range of 6.5 to 8.5.[10] At very high pH (above 9.5), the increased solubility of silica and the electrostatic repulsion between highly charged silicate species can slow down the polymerization rate.[10]

Temperature

Increasing the temperature generally accelerates the rate of polymerization.[10][11] Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus promoting the condensation reaction.[10] However, the solubility of amorphous silica also increases with temperature, which can counteract the kinetic effect to some extent by reducing the supersaturation level.[12]

Concentration and Supersaturation

The polymerization process is initiated only when the concentration of this compound exceeds the solubility of amorphous silica, a state known as supersaturation. The degree of supersaturation is a primary driving force for polymerization; a higher initial concentration leads to a faster reaction rate and a shorter induction period before polymerization becomes significant.[10][12]

Ionic Strength and Cations

The presence of salts in the solution generally accelerates polymerization by reducing the electrostatic repulsion between negatively charged silicate species, a phenomenon known as the compression of the electrical double layer.[13] Divalent and trivalent cations such as Ca²⁺, Mg²⁺, and Al³⁺ are particularly effective at accelerating polymerization and can co-precipitate with silica to form metal silicates.[10][14]

Catalysts and Inhibitors

Certain substances can catalyze or inhibit the polymerization process. Fluoride ions are known to be potent catalysts for silicic acid polymerization.[7] Conversely, various organic molecules, particularly those containing amine or amide functionalities, can act as inhibitors.[15] These inhibitors can stabilize silicic acid in its monomeric form, preventing or slowing down the polymerization process.[15] This principle is utilized in the design of antiscalants for industrial water systems.[16][17]

Quantitative Data on Polymerization Kinetics

The following tables summarize key quantitative data related to the kinetics of this compound polymerization.

| Factor | Condition | Observation | Reference(s) |

| pH | pH 2-3 | Minimum polymerization rate | [7] |

| pH 6.5 - 8.5 | Maximum polymerization rate | [10] | |

| pH > 9.5 | Decreased polymerization rate due to increased solubility and repulsion | [10] | |

| Temperature | Increased Temperature | Generally increases polymerization rate | [10][11] |

| Concentration | > Solubility Limit | Polymerization occurs | [1][2] |

| Higher Supersaturation | Faster reaction rate, shorter induction period | [10][12] | |

| Ionic Strength | Increased Ionic Strength | Accelerates polymerization | [13] |

| Cations | Ca²⁺, Mg²⁺, Al³⁺ | Accelerate polymerization and co-precipitate | [10][14] |

Experimental Protocols for Studying this compound Polymerization

Preparation of a Supersaturated this compound Solution

A common method to generate a supersaturated solution of this compound for experimental studies is the hydrolysis of a silicon alkoxide, such as tetraethyl orthosilicate (B98303) (TEOS), or by acidifying a sodium silicate solution.

Protocol using Sodium Silicate:

-

Prepare a stock solution of sodium silicate (e.g., Na₂SiO₃·9H₂O) in deionized water.

-

Prepare a dilute acid solution (e.g., HCl or H₂SO₄).

-

Slowly add the sodium silicate solution to the vigorously stirred acid solution. The final pH should be adjusted to the desired experimental value (typically between 6 and 8 for rapid polymerization).

-

The resulting solution contains a supersaturated concentration of this compound. The concentration can be determined using the silicomolybdate method described below.

Monitoring Polymerization using the Silicomolybdate Method

The silicomolybdate method is a colorimetric technique used to quantify the concentration of monomeric and low-molecular-weight silicic acid species that are "molybdate-reactive".[15] As polymerization proceeds, the concentration of these reactive species decreases.

Protocol:

-

Reagents:

-

Ammonium (B1175870) molybdate (B1676688) solution: Dissolve ammonium molybdate in deionized water, and adjust the pH to ~1.2 with sulfuric acid.

-

Reducing agent: A solution of p-methylaminophenol sulfate (B86663) and sodium sulfite, or a solution of oxalic acid.

-

-

Procedure:

-

At timed intervals, withdraw an aliquot of the polymerizing silicic acid solution.

-

Immediately add the ammonium molybdate solution to the aliquot. This forms a yellow silicomolybdate complex with the reactive silica.

-

After a set time (e.g., 5 minutes), add the reducing agent. This reduces the silicomolybdate complex to a stable blue complex.

-

Measure the absorbance of the blue solution at a specific wavelength (typically around 810 nm) using a spectrophotometer.

-

The absorbance is proportional to the concentration of molybdate-reactive silica. A standard curve should be prepared using solutions of known this compound concentration.

-

Characterization of Silica Particles by Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a technique used to measure the size distribution of particles in a suspension. It is valuable for monitoring the growth of silica nanoparticles during the polymerization process.

Protocol:

-

Prepare the polymerizing silicic acid solution as described in section 5.1.

-

At various time points, transfer an aliquot of the solution into a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

The instrument's laser illuminates the sample, and the scattered light fluctuations are detected and analyzed to determine the particle size distribution.

-

By taking measurements over time, the growth kinetics of the silica particles can be determined.

Visualizing the Polymerization Process

General Polymerization Pathway

Caption: General pathway of this compound polymerization.

Experimental Workflow for Kinetic Analysis

References

- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.uoc.gr [chemistry.uoc.gr]

- 4. nichem.solutions [nichem.solutions]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound (OSA) [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. iris.hi.is [iris.hi.is]

- 10. ropur.com [ropur.com]

- 11. Influence of pH, Temperature and Sample Size on Natural and Enforced Syneresis of Precipitated Silica [mdpi.com]

- 12. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. lubrizol.com [lubrizol.com]

- 17. Silica Scale Inhibition: Effect of Organic Additives on Polymerization - UNT Digital Library [digital.library.unt.edu]

Understanding the stability of Si(OH)4 in aqueous solutions

An In-depth Technical Guide to the Stability of Si(OH)₄ in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthosilicic acid (Si(OH)₄), the monomeric form of silica (B1680970) in aqueous solution, is of significant interest across various scientific disciplines, including geochemistry, materials science, and importantly, in biological and pharmaceutical research. Its stability in aqueous environments is a critical factor governing processes ranging from biomineralization to the formulation and efficacy of silicon-based drugs and excipients. This technical guide provides a comprehensive overview of the principles governing the stability of Si(OH)₄, detailing the mechanisms of its polymerization, the factors influencing this process, and the experimental protocols to study its behavior.

The Chemistry of Silicic Acid in Water

In aqueous solutions, silicon is predominantly present as this compound, a weak acid with the formula Si(OH)₄.[1][2] It is formed from the hydration of silica (SiO₂).[3] The stability of monomeric Si(OH)₄ is limited by its tendency to undergo polycondensation reactions, leading to the formation of dimers, oligomers, and eventually colloidal silica particles and gels.[1][4]

Polymerization of Silicic Acid

The polymerization of Si(OH)₄ is a multi-stage process that occurs when its concentration exceeds the solubility limit of amorphous silica, which is approximately 100-150 ppm at ambient temperature.[1][5] The overall process can be summarized in three main stages:

-

Nucleation and Formation of Particles: Monomeric Si(OH)₄ molecules condense to form siloxane bonds (Si-O-Si), eliminating a water molecule in the process.[1][6] This leads to the formation of dimers, trimers, and small cyclic structures, which act as nuclei for further polymerization.[1]

-

Particle Growth: The initial nuclei grow in size through the addition of more monomeric silicic acid.[6] A process known as Ostwald ripening can also occur, where larger, more stable particles grow at the expense of smaller, more soluble ones.[1]

-

Aggregation and Gelation: As the particles grow, they can link together to form branched chains and three-dimensional networks.[6] At higher concentrations, this aggregation leads to a significant increase in viscosity and the eventual formation of a silica gel.[6]

The reaction mechanism is catalyzed by hydroxyl ions (OH⁻) and involves the reaction between an ionized silanol (B1196071) group (Si-O⁻) and a neutral silanol group (Si-OH).[7]

Factors Influencing the Stability of Si(OH)₄

The stability of monomeric silicic acid and the rate of its polymerization are highly dependent on several key physicochemical parameters.

pH

The pH of the aqueous solution is one of the most critical factors.[3]

-

High Stability at Low pH: Monomeric Si(OH)₄ is most stable in the pH range of 2-3.[6][8][9] In this range, the rate of polymerization is at a minimum.[6]

-

Base Catalysis: Above pH 3, the polymerization is catalyzed by hydroxyl ions, and the rate increases significantly.[7][8]

-

Increased Solubility at High pH: The solubility of amorphous silica increases dramatically at pH values above 8-9.5 due to the deprotonation of silicic acid to form silicate (B1173343) anions (H₃SiO₄⁻ and H₂SiO₄²⁻).[10][11][12] This increased solubility can prevent precipitation but does not necessarily prevent the formation of soluble silicate oligomers.[10]

Temperature

Temperature has a dual effect on the stability of silicic acid:

-

Increased Reaction Rate: Higher temperatures accelerate the kinetics of the condensation reactions, leading to faster polymerization and gelation.[13][14] The rate of polymerization generally increases with temperature.[14][15]

-

Increased Solubility: The solubility of amorphous silica also increases with temperature.[3][5][16] This means that at higher temperatures, a higher concentration of Si(OH)₄ can be maintained before polymerization begins.

Concentration

The concentration of Si(OH)₄ is a primary driver of polymerization. Polymerization will not occur if the concentration of monomeric silicic acid is below the solubility limit of amorphous silica.[1] Supersaturated solutions are inherently unstable and will tend to polymerize to reduce the concentration of dissolved silica to the equilibrium solubility limit.[1]

Ionic Strength

The presence of dissolved salts can significantly influence the rate of polymerization, particularly near neutral pH.[17]

-

Acceleration of Polymerization: Increasing the ionic strength of the solution generally accelerates the polymerization of silicic acid.[8][17] This is attributed to the compression of the electrical double layer around the forming silica particles.[17] At neutral to alkaline pH, these particles are negatively charged, and the presence of electrolytes screens these charges, reducing electrostatic repulsion and facilitating aggregation.[17]

-

pH Dependence: The effect of ionic strength is highly dependent on the pH of the solution.[17][18]

Quantitative Data on Si(OH)₄ Stability

The following tables summarize key quantitative data related to the stability of silicic acid in aqueous solutions.

Table 1: Solubility of Amorphous Silica at 25°C as a Function of pH

| pH | Approximate Solubility of Amorphous SiO₂ (ppm) |

| < 8 | 100 - 150 |

| 9 | ~180 |

| 10 | ~400 |

| 10.5 | > 800 |

| 11 | > 2000 |

Data compiled from references[3][10][11][12]. The exact solubility can vary depending on the specific form of amorphous silica and other solution components.

Table 2: General Effects of Physicochemical Parameters on Si(OH)₄ Stability and Polymerization

| Parameter | Effect on Monomeric Si(OH)₄ Stability | Effect on Polymerization Rate |

| pH | Most stable at pH 2-3[6][8][9] | Minimum at pH ~2, increases at higher and lower pH[6] |

| Temperature | Decreases (due to faster kinetics) | Increases[13][14] |

| Concentration | Stable below ~150 ppm, unstable above[1] | Increases with supersaturation[19] |

| Ionic Strength | Decreases (promotes aggregation) | Generally increases, especially near neutral pH[8][17] |

Experimental Protocols

Studying the stability of Si(OH)₄ requires careful preparation of solutions and appropriate analytical techniques to monitor the concentration of monomeric silica and the formation of polymers.

Preparation of Supersaturated Silicic Acid Solutions

Several methods can be used to prepare supersaturated solutions of Si(OH)₄ for stability studies:

-

Method 1: Acidification of Sodium Silicate

-

Prepare a stock solution of sodium silicate (e.g., Na₂SiO₃·9H₂O) in deionized water.

-

Cool the solution in an ice bath to minimize polymerization during preparation.

-

Slowly add a dilute acid (e.g., HCl or H₂SO₄) with constant stirring until the desired pH (typically around 2-3 for maximum initial stability) is reached.[6][7]

-

The resulting solution contains supersaturated monomeric silicic acid. This solution should be used promptly as it will begin to polymerize over time.

-

-

Method 2: Hydrolysis of Tetraalkoxysilanes (e.g., TEOS)

-

Tetramethyl orthosilicate (B98303) (TMOS) or tetraethyl orthosilicate (TEOS) can be hydrolyzed in an acidic aqueous solution (e.g., 1-2 mM HCl) to produce Si(OH)₄.[7]

-

TMOS hydrolyzes rapidly, while TEOS hydrolysis is slower and may require sonication or gentle heating to complete.

-

This method produces a relatively pure solution of silicic acid, with the corresponding alcohol as a byproduct.

-

-

Method 3: Dissolution of Amorphous Silica at Elevated Temperature

-

Equilibrate amorphous silica (silica gel) with deionized water at an elevated temperature (e.g., 90-100°C) to achieve a higher saturation concentration.[6]

-

Rapidly cool (quench) the solution to room temperature. This will produce a supersaturated solution of monomeric Si(OH)₄ that will remain in a metastable state for a period of time, especially if the pH is adjusted to the 2-3 range.[6]

-

Monitoring Silicic Acid Polymerization

The primary method for monitoring the concentration of monomeric silicic acid is the silicomolybdate colorimetric method .

-

Principle: In an acidic medium, monomeric silicic acid reacts with a molybdate (B1676688) reagent to form a yellow silicomolybdic acid complex.[1][4] Dimeric and smaller oligomeric forms may react more slowly, while larger polymers and colloidal silica are unreactive.[4] The intensity of the yellow color, which can be measured spectrophotometrically (typically around 400 nm), is proportional to the concentration of monomeric Si(OH)₄. For increased sensitivity, the yellow complex can be reduced to a more intensely colored blue silicomolybdous acid complex.[1]

-

Procedure Outline:

-

Reagent Preparation:

-

Ammonium (B1175870) Molybdate Reagent: Dissolve ammonium molybdate in deionized water, often with the addition of a strong acid like sulfuric or hydrochloric acid to achieve the optimal pH for complex formation (typically pH 1.2-1.5).[9][20]

-

-

Sample Analysis:

-

At specific time intervals, withdraw an aliquot of the silicic acid solution being studied.

-

Immediately add the ammonium molybdate reagent to the aliquot. The acidic nature of the reagent helps to quench the polymerization reaction.

-

Allow a set amount of time for the color to develop (typically a few minutes for the monomer to react).[4]

-

Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength.

-

Calculate the concentration of monomeric Si(OH)₄ by comparing the absorbance to a standard curve prepared from solutions of known silica concentration.

-

-

-

Other Analytical Techniques:

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This technique measures the total silicon concentration in a sample, regardless of its speciation (monomeric, oligomeric, or colloidal).[1] By comparing the total silicon concentration with the monomeric concentration from the silicomolybdate method, the amount of polymerized silica can be inferred.

-

Dynamic Light Scattering (DLS): DLS can be used to monitor the formation and growth of colloidal silica particles in real-time.[21]

-

Visualizations

Signaling Pathway of Si(OH)₄ Polymerization

Caption: Polymerization pathway of Si(OH)₄.

Experimental Workflow for Studying Si(OH)₄ Stability

Caption: Experimental workflow for Si(OH)₄ stability analysis.

Conclusion

The stability of this compound in aqueous solutions is a complex interplay of pH, temperature, concentration, and ionic strength. A thorough understanding of these factors is essential for researchers and professionals working with silicon-based systems. By controlling these parameters and employing appropriate analytical techniques such as the silicomolybdate method, the behavior of Si(OH)₄ can be effectively studied and predicted. This knowledge is crucial for applications ranging from preventing silica scaling in industrial processes to designing stable and bioavailable silicon-based therapeutic agents.

References

- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. railsback.org [railsback.org]

- 3. scribd.com [scribd.com]

- 4. Silicic acid - Wikipedia [en.wikipedia.org]

- 5. mylongview.com [mylongview.com]

- 6. scribd.com [scribd.com]

- 7. Silicic acid condensation under the influence of water-soluble polymers: from biology to new materials - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01310H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. imwa.info [imwa.info]

- 10. inis.iaea.org [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. scialert.net [scialert.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the pKa and Acid-Base Properties of Orthosilicic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid-base properties of orthosilicic acid (Si(OH)₄), focusing on its dissociation constants (pKa), experimental determination, and its behavior in aqueous solutions. This information is critical for understanding its role in biological systems and its application in drug development and materials science.

Acid Dissociation Constants (pKa) of this compound

This compound is a weak tetraprotic acid, though in most physiological and environmental contexts, only the first two dissociations are significant. The pKa values can vary slightly based on temperature, ionic strength, and the presence of other solutes. The dissociation equilibria are as follows:

-

First Dissociation: Si(OH)₄ ⇌ [SiO(OH)₃]⁻ + H⁺

-

Second Dissociation: [SiO(OH)₃]⁻ ⇌ [SiO₂(OH)₂]²⁻ + H⁺

Below is a summary of reported pKa values for this compound and related species.

| Species | Dissociation Constant | Reported Value(s) | Conditions |

| This compound (Monomer) | pKa1 | 9.8[1][2][3], 9.84[4][5] | 25 °C |

| pKa2 | 13.2[4][5] | 25 °C | |

| Oligomeric Silicic Acids | pKa | 9.5 - 10.7[1] | |

| Silica (B1680970) Nanoparticles (~1 nm) | pKa (surface silanols) | 6.8 |

Note: The third and fourth dissociation constants are very high and not typically observed in aqueous solutions.

Acid-Base Properties and Polymerization

The acid-base chemistry of this compound is intrinsically linked to its tendency to undergo polymerization. This process is highly dependent on pH, concentration, and temperature.

At concentrations below the solubility limit of amorphous silica (approximately 1-2 mM), this compound is stable as a monomer.[2] However, in supersaturated solutions, polymerization occurs to form dimers, oligomers, and eventually colloidal silica or a gel.[2][5]

The polymerization rate is significantly influenced by pH:

-

pH < 2: The polymerization rate is very slow.

-

pH 2-3: Stability is highest in this range.

-

pH 7-8: The rate of polymerization is most rapid in this range.

-

pH > 9.5: The solubility of silica increases dramatically, which can inhibit polymerization by keeping more silicate (B1173343) ions in their dissolved, non-polymerized state.

The mechanism of polymerization is thought to be initiated by the reaction between an ionized this compound molecule ([SiO(OH)₃]⁻) and a neutral one (Si(OH)₄).[2] Even at neutral pH, a small fraction (around 0.18%) of this compound is ionized, which is sufficient to initiate condensation.[2]

Experimental Protocols for pKa Determination

The determination of pKa values for weak acids like this compound can be challenging due to its tendency to polymerize at higher concentrations. The following are generalized experimental methodologies.

Potentiometric Titration

Potentiometric titration is a common method for determining pKa values by measuring the pH of a solution as a titrant of known concentration is added.[6]

Methodology:

-

Preparation of this compound Solution: A dilute, monomeric solution of this compound is prepared. This can be achieved by the hydrolysis of a precursor like tetraethoxysilane (TEOS) in an acidic aqueous solution, followed by neutralization to the desired starting pH.[7] It is crucial to maintain the concentration below the polymerization threshold.

-

Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[6][8]

-

Titration Setup: The this compound solution is placed in a temperature-controlled vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[6][8] The solution should be purged with an inert gas like nitrogen to remove dissolved CO₂.[8]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments. The pH is recorded after each addition, allowing the system to reach equilibrium.[8][9]

-

Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve, often determined more accurately from the first or second derivative of the curve.[10]

Spectrophotometric Method

This method relies on the reaction of silicic acid with a chromogenic reagent, where the extent of reaction is pH-dependent. The most common method involves the formation of a yellow silicomolybdate complex.

Methodology:

-

Preparation of Solutions: A series of buffered solutions containing a known concentration of this compound are prepared across a range of pH values spanning the expected pKa.

-

Color Development: An ammonium (B1175870) molybdate (B1676688) solution is added to each buffered this compound solution under acidic conditions (pH ~1.2).[11] The mixture is allowed to stand for a specific time for the color to develop.[11]

-

Spectrophotometric Measurement: The absorbance of the yellow silicomolybdate complex is measured at its maximum absorbance wavelength (around 410 nm).[11]

-

Data Analysis: The absorbance is plotted against the pH of the buffered solutions. The resulting curve will be sigmoidal, and the pKa can be determined from the pH at which the absorbance is half of the maximum absorbance, which corresponds to the point where 50% of the this compound is in its ionized form.

Role in Biological Signaling: Osteogenesis

This compound is recognized for its beneficial effects on bone formation.[12] It has been shown to stimulate osteoblast differentiation and inhibit osteoclast activity.[12][13] One of the proposed mechanisms involves the activation of the PI3K-Akt-mTOR signaling pathway in osteoblast-like cells.[14]

Caption: this compound stimulates osteogenesis via the PI3K-Akt-mTOR pathway.

Logical Workflow: Role in Plant Stress Resistance

This compound is the form in which plants absorb silicon from the soil.[15] It plays a crucial role in enhancing plant resistance to both biotic (pests and diseases) and abiotic (e.g., drought, salinity) stresses.

Caption: Workflow of this compound in enhancing plant stress resistance.

References

- 1. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. A Farmer’s Guide to Using Ortho Silicic Acid for Vegetables and Fruits [witanworld.com]

- 5. nichem.solutions [nichem.solutions]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. US20100068294A1 - Method for Preparing Ortho Silicic Acid, Ortho Silicic Acid as Obtained, and its Use - Google Patents [patents.google.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. asdlib.org [asdlib.org]

- 10. scispace.com [scispace.com]

- 11. nrc.gov [nrc.gov]

- 12. This compound, Si(OH)4, stimulates osteoblast differentiation in vitro by upregulating miR-146a to antagonize NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits human osteoclast differentiation and bone resorption | PLOS One [journals.plos.org]

- 14. This compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K-Akt-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

The Role of Orthosilicic Acid in Enhancing Plant Nutrient Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthosilicic acid (OSA), the plant-available form of silicon, has been demonstrated to play a significant role in enhancing plant growth, development, and resilience to various stresses. While not classified as an essential nutrient for all plants, its beneficial effects on nutrient uptake are increasingly recognized. This technical guide provides an in-depth analysis of the mechanisms by which OSA influences the uptake of essential macro- and micronutrients in plants. It summarizes quantitative data from key studies, details experimental protocols for investigating the effects of OSA, and presents signaling pathways and conceptual models using Graphviz visualizations to elucidate the complex interactions at the cellular and molecular levels. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of plant science, agronomy, and the development of biostimulants and other agricultural products.

Introduction

Silicon (Si) is the second most abundant element in the Earth's crust.[1] Plants absorb silicon in the form of monosilicic acid, also known as this compound (H₄SiO₄), from the soil solution.[1] Although found in abundance, its availability to plants is often limited due to its polymerization into forms that are not readily absorbed.[1] OSA, once absorbed, is transported throughout the plant, where it contributes to various physiological and biochemical processes.[2]

The benefits of silicon are particularly evident in monocots like rice, which can accumulate up to 10% of their dry weight as silicon, an amount often exceeding that of essential macronutrients like nitrogen (N), phosphorus (P), and potassium (K).[3] Research has shown that OSA application can lead to improved crop yield and quality, enhanced resistance to biotic and abiotic stresses, and a more efficient uptake and utilization of other essential nutrients.[2] This guide focuses on the latter, exploring the multifaceted role of OSA in plant nutrient acquisition.

Mechanisms of this compound Uptake and Transport

The uptake of OSA from the soil is a regulated process involving specific transporter proteins. In rice, the influx transporter Lsi1, a member of the Nod26-like intrinsic protein (NIP) subfamily of aquaporins, facilitates the movement of OSA across the plasma membrane of root cells.[1][3] Subsequently, the efflux transporter Lsi2 actively transports OSA out of the cortical cells towards the xylem for long-distance transport to the shoots.[1][3] This coordinated action of influx and efflux transporters allows for efficient silicon accumulation in plants.

Influence of this compound on Macronutrient Uptake

The application of OSA has been shown to significantly impact the uptake of essential macronutrients, including nitrogen, phosphorus, and potassium.

Nitrogen (N)

OSA application can enhance nitrogen uptake and assimilation in various plant species. Studies have reported that silicon can upregulate the expression of nitrate (B79036) transporter genes, leading to increased nitrogen concentration in plant tissues.[4] This is particularly beneficial under conditions of nitrogen limitation.

Phosphorus (P)

The interaction between OSA and phosphorus is complex and can be synergistic or antagonistic depending on the plant species and phosphorus availability. In some cases, OSA can improve phosphorus availability in the soil by competing with phosphate (B84403) for binding sites on soil minerals, thereby releasing phosphate into the soil solution.[5] However, under conditions of high phosphorus, silicon has been observed to decrease phosphorus uptake, potentially mitigating phosphorus toxicity.[6]

Potassium (K)

OSA has been reported to increase the concentration of potassium in plants.[7] The exact mechanisms are still under investigation, but it is suggested that silicon may improve the function and integrity of cell membranes, leading to increased nutrient uptake and transport.[4]

Influence of this compound on Micronutrient Uptake

This compound also plays a role in the uptake and homeostasis of essential micronutrients. For instance, silicon has been shown to alleviate iron deficiency by enhancing its uptake and translocation.[8] It can also modulate the uptake of other micronutrients such as manganese, zinc, and copper, often helping to prevent toxicity under conditions of excess.[9]

Quantitative Data on Nutrient Uptake Enhancement

The following table summarizes the quantitative effects of this compound application on the nutrient content of fodder maize, as reported in a two-year field experiment.

| Treatment (Foliar Spray) | Nitrogen (%) | Phosphorus (%) | Potassium (%) | Calcium (%) |

| Control (RDF only) | 1.25 | 0.42 | 1.30 | 0.35 |

| RDF + 0.05% OSA | 1.30 | 0.42 | 1.34 | 0.36 |

| RDF + 0.10% OSA | 1.34 | 0.43 | 1.38 | 0.37 |

| RDF + 0.15% OSA | 1.38 | 0.43 | 1.42 | 0.38 |

| RDF + 0.20% OSA | 1.42 | 0.44 | 1.46 | 0.39 |

| RDF + 0.25% OSA | 1.48 | 0.45 | 1.52 | 0.41 |

| RDF + 0.30% OSA | 1.45 | 0.44 | 1.49 | 0.40 |

| Reference: | [7] | [7] | [7] | [7] |

RDF: Recommended Dose of Fertilizer

Signaling Pathways and Conceptual Models

The precise signaling pathways through which this compound modulates the uptake of other nutrients are still being elucidated. However, it is hypothesized that silicon may influence the expression and activity of various nutrient transporters. The diagram below presents a conceptual model of how OSA might interact with other nutrient uptake pathways.

Experimental Protocols

This section provides a general methodology for conducting experiments to evaluate the effect of this compound on plant nutrient uptake.

Plant Material and Growth Conditions

-

Plant Species: Select a plant species of interest (e.g., maize, rice, tomato).

-

Growth Medium: Plants can be grown in hydroponics, pot culture with a defined substrate (e.g., sand, perlite), or in field plots.

-

Nutrient Solution/Fertilization: Provide a complete nutrient solution (e.g., Hoagland solution) or a standard fertilizer regime. Ensure that the silicon concentration in the control treatment is minimal.

This compound Treatment

-

Source of OSA: Use a stabilized form of this compound. A commercial formulation used in some studies is "Silixol".[10][11]

-

Application Methods:

-

Foliar Spray: Prepare solutions of OSA at different concentrations (e.g., 0.05%, 0.10%, 0.15%, 0.20%, 0.25%, 0.30%).[7] Apply the spray to the foliage until runoff, typically at specific growth stages (e.g., 35 and 55 days after transplanting).[10]

-

Soil Application/Hydroponics: Incorporate OSA into the soil as granules at various rates (e.g., 25, 50, 100 kg ha⁻¹) or add it to the hydroponic solution.[11]

-

-

Control Group: Maintain a control group that receives the same nutrient regime but without the OSA treatment.

Sample Collection and Preparation

-

Sampling: At the desired growth stage, harvest plant tissues (e.g., leaves, stems, roots).

-

Washing: Thoroughly wash the plant samples with deionized water to remove any surface contamination.

-

Drying: Dry the plant material in a forced-air oven at 60-70°C until a constant weight is achieved.

-

Grinding: Grind the dried plant tissue to a fine powder using a Wiley mill or a similar grinder to ensure homogeneity.

Nutrient Analysis using ICP-OES

-

Digestion:

-

Weigh approximately 0.5 g of the dried, ground plant tissue into a digestion tube.

-

Add 5 mL of concentrated nitric acid (HNO₃).

-

Allow the samples to pre-digest at room temperature for a few hours.

-

Place the digestion tubes in a block digester and heat at a controlled temperature (e.g., 120-130°C) for several hours until the solution is clear.

-

Carefully add a small amount of hydrogen peroxide (H₂O₂) to complete the digestion of organic matter.

-

After cooling, dilute the digestate to a final volume (e.g., 50 mL) with deionized water.

-

-

ICP-OES Analysis:

-

Calibrate the Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) with a series of standard solutions containing known concentrations of the elements to be analyzed.

-

Analyze the digested plant samples for the concentration of various nutrients (e.g., P, K, Ca, Mg, S, Fe, Mn, Zn, Cu).

-

Include certified reference materials and blanks in each analytical run for quality control.

-

-

Data Calculation: Express the nutrient concentrations as a percentage (%) or parts per million (ppm) on a dry weight basis.

Conclusion

This compound plays a crucial, albeit complex, role in the uptake and regulation of essential nutrients in plants. Its application can lead to significant improvements in the nutritional status of crops, thereby enhancing growth, yield, and overall plant health. The mechanisms underlying these effects are multifaceted, involving direct influences on nutrient availability in the rhizosphere, as well as the regulation of nutrient transporter gene expression and activity within the plant. Further research is needed to fully elucidate the signaling pathways involved and to optimize the application of OSA for various crops and growing conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to advance our understanding and utilization of this compound in sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Cropland Analytics - CALA Accredited Agricultural Laboratory [croplandanalytics.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Editorial: Silicon: A “Quasi-Essential” element’s role in plant physiology and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]

- 8. Interplay Between Silicon and Iron Signaling Pathways to Regulate Silicon Transporter Lsi1 Expression in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An improved digestion and analysis procedure for silicon in plant tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Interactions of Silicon With Essential and Beneficial Elements in Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Delineation of Silicic and Orthosilicic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the chemical, physical, and biological distinctions between the general term "silicic acid" and its fundamental monomer, "orthosilicic acid." This document is intended for researchers, scientists, and professionals in drug development who are investigating the roles of soluble silicon in biological systems.

Core Chemical and Structural Differences

"Silicic acid" is a broad term for a family of chemical compounds that contain silicon, hydrogen, and oxygen, represented by the general formula [SiOₓ(OH)₄₋₂ₓ]ₙ.[1][2] In contrast, This compound , also known as monosilicic acid, is the simplest form of silicic acid, with the chemical formula Si(OH)₄ or H₄SiO₄.[2][3] It is the monomeric unit that, through polymerization, forms the larger polysilicic acids and ultimately silica (B1680970) gel.[1][4]

The fundamental difference lies in their degree of polymerization. This compound is a single, tetrahedral molecule with a central silicon atom bonded to four hydroxyl (-OH) groups.[1] Higher silicic acids, such as disilicic acid (H₆Si₂O₇) and pyrosilicic acid (H₆Si₂O₇), are oligomers formed from the condensation of two or more this compound molecules, a process that involves the elimination of water.[2][5] This polymerization is a critical characteristic, as it dictates the bioavailability and chemical reactivity of soluble silicon.

Physicochemical Properties: A Quantitative Comparison

The behavior of silicic and this compound in aqueous solution is governed by several key parameters, including concentration, pH, and temperature. This compound is only stable in dilute solutions; at concentrations above its solubility limit, it undergoes spontaneous polymerization.[1]

| Property | This compound | Polysilicic Acids / Silica Gel | Source(s) |

| Chemical Formula | Si(OH)₄ or H₄SiO₄ | [SiOₓ(OH)₄₋₂ₓ]ₙ | [1][2] |

| Molar Mass | 96.11 g/mol | Variable | [6] |

| Solubility in Water (25°C) | Approx. 100 ppm (ca. 1 mM) | Very low | [1][3] |

| pKa₁ (25°C) | ~9.8 | Varies (surface silanols can have pKa values from ~4.5 to >11) | [2][7] |

| pKa₂ (25°C) | ~13.2 | - | [2] |

| Bioavailability | High (readily absorbed by biological systems) | Low to negligible | [8][9] |

Polymerization of this compound

The polymerization of this compound is a key process that reduces its bioavailability. The kinetics of this reaction are complex and influenced by several factors:

-

pH: The rate of polymerization is highly dependent on pH. It is generally slow in acidic conditions, increases in the neutral to slightly alkaline range (pH 6-9), and is fast in alkaline conditions.[9][10]

-

Temperature: An increase in temperature generally accelerates the polymerization rate.[4][11]

-

Ionic Strength: Higher ionic strength can increase the rate of polymerization by reducing the electrostatic repulsion between silicate (B1173343) species.[12]

-

Concentration: The reaction is dependent on the concentration of this compound.[4]

The polymerization process can be visualized as a series of condensation reactions:

Caption: Polymerization of this compound.

Biological Significance and Signaling Pathways

This compound is the primary bioavailable form of silicon for humans, animals, and plants.[8][9] It plays a crucial role in various physiological processes, particularly in bone health and connective tissue formation.

Role in Bone Formation

This compound has been shown to stimulate osteoblast differentiation and bone formation. One of the key signaling pathways involved is the PI3K-Akt-mTOR pathway.[5][13] this compound enhances the expression of key components of this pathway, leading to increased osteogenesis. Furthermore, it upregulates microRNA-146a (miR-146a), which in turn antagonizes the activation of NF-κB, a pathway known to inhibit bone formation.[14]

Caption: this compound Signaling in Osteoblasts.